1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride
Overview
Description
1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a methylbutan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amination: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where the thioether intermediate is reacted with a suitable amine source in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of industrial-grade reagents and solvents, along with optimized reaction conditions, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated amines, modified amines.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the thioether and amine functionalities contribute to the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorophenyl)thio)-3-methylbutan-2-amine hydrochloride
- 1-((4-Bromophenyl)thio)-3-methylbutan-2-amine hydrochloride
- 1-((4-Methylphenyl)thio)-3-methylbutan-2-amine hydrochloride
Uniqueness
1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNS.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWXLANYEBGIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CSC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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